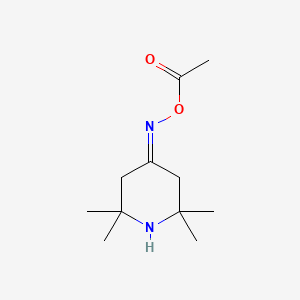
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide, also known as HQNO, is a chemical compound that has been widely studied for its potential use in scientific research. HQNO is a member of the quinolone class of compounds and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of quorum sensing can prevent the formation of bacterial biofilms and disrupt bacterial communication, making it a potential target for the development of new antibiotics.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to the use of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide in lab experiments. It can be toxic to some cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide. One area of interest is the development of new antibiotics that target bacterial quorum sensing. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has shown promise in this area, and further research could lead to the development of new antibiotics that are less prone to resistance. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has potential applications in the development of new materials, such as conducting polymers. Further research could lead to the development of new materials with unique properties and applications. Finally, research on the anti-cancer properties of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide could lead to the development of new cancer treatments.
合成方法
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with 2-methylaniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have a range of potential scientific research applications. It has been studied for its ability to inhibit bacterial biofilm formation, which could have implications for the development of new antibiotics. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has also been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been studied for its potential use in the development of new materials, such as conducting polymers.
属性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-2-4-8-14(11)19-16(21)10-13-17(22)12-7-3-5-9-15(12)20-18(13)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPGKKEHPSNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)



![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)

